Cas no 49628-52-6 (Pentanoic acid,2-bromo-4-methyl-)
49628-52-6 structure
Product Name:Pentanoic acid,2-bromo-4-methyl-
N.o CAS:49628-52-6
MF:C6H11BrO2
MW:195.054341554642
CID:333551
PubChem ID:142681
Update Time:2025-04-19
Pentanoic acid,2-bromo-4-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Pentanoic acid,2-bromo-4-methyl-
- 2-Bromo-4-methylpentanoic acid
- ACEFYLLINE PIPERAZINE
- (R,S)-2-bromo-4-methylpentanoic acid
- 2(R)-bromo-4-methylpentanoic acid
- 2-Brom-4-methylpentan
- 2-Brom-4-methyl-pentan
- 2-bromo-4-methyl-pentane
- 2-bromo-4-methyl-pentanoic acid
- 4-Brom-2-methyl-pentan
- 4-bromo-2-methylpentane
- 4-Methyl-2-brompentan
- 4-Methyl-2-pentylbromid
- AC1L3TEA
- AC1Q247X
- EINECS 250-123-0
- Pentane, 2-bromo-4-methyl-
- SBB007950
- Pentanoicacid, 2-bromo-4-methyl-, (?à)-
- (?à)-2-Bromoisocapronic acid
- (?à)-a-Bromoisohexanoic acid
- 2-Bromoisocaproic acid
- dl-a-Bromo-g-methylvalericacid
- dl-a-Bromoisocaproic acid
- a-Bromo-g-methylvaleric acid
- a-Bromoisocaproic acid
- 2-bromo-4-methylpentanoicacid
- Pentanoic acid, 2-bromo-4-methyl-
- DTXSID30964308
- Bromisocapronsaure
- 2-bromo-4-methyl-valeric acid
- A872778
- FT-0655379
- (2R)-2-Bromo-4-methylpentanoic acid; (R)-2-Bromo-4-methylpentanoic acid; D-alpha-Bromo-gamma-methylvaleric acid; D-alpha-Bromoisocaproic acid
- SCHEMBL489804
- FT-0710746
- SY074693
- CS-W021616
- 42990-24-9
- FT-0694098
- SB37172
- AKOS006275075
- 49628-52-6
- MFCD00211265
- NNFDHJQLIFECSR-UHFFFAOYSA-N
- MFCD00039606
- Valeric acid, 2-bromo-4-methyl-,
- SY114157
- alpha-bromoisocaproic acid
- Pentanoic acid, 2-bromo-4-methyl-, (R)-
- A827778
- DS-1549
- EN300-207799
-
- Inchi: 1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
- Chave InChI: NNFDHJQLIFECSR-UHFFFAOYSA-N
- SMILES: BrC(C(=O)O)CC(C)C
Propriedades Computadas
- Massa Exacta: 193.99423
- Massa monoisotópica: 193.99424g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 3
- Complexidade: 101
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 37.3Ų
Propriedades Experimentais
- Cor/Forma: 不可用
- PSA: 37.3
- Solubilidade: 不可用
Pentanoic acid,2-bromo-4-methyl- Literatura Relacionada
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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